Cas no 1024202-19-4 (1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide)

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide is a versatile organic compound characterized by its cyclic structure and aromatic substituents. This compound exhibits favorable physical and chemical properties, making it suitable for various applications in organic synthesis. Its stability, ease of synthesis, and compatibility with numerous reagents contribute to its utility in medicinal chemistry and materials science.
1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide structure
1024202-19-4 structure
商品名:1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
CAS番号:1024202-19-4
MF:C20H23NO
メガワット:293.402725458145
MDL:MFCD03839588
CID:5024536

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
    • (PHENYLCYCLOPENTYL)-N-(1-PHENYLETHYL)FORMAMIDE
    • 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
    • MDL: MFCD03839588
    • インチ: 1S/C20H23NO/c1-16(17-10-4-2-5-11-17)21-19(22)20(14-8-9-15-20)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,22)
    • InChIKey: VFLDIBRTDCACET-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(C2C=CC=CC=2)CCCC1)NC(C)C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 360
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 4.5

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-10238-1MG
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
1024202-19-4 >90%
1mg
£37.00 2025-02-09
abcr
AB164063-1 g
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide
1024202-19-4
1g
€211.30 2022-09-01
Key Organics Ltd
MS-10238-20MG
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
1024202-19-4 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
MS-10238-50MG
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
1024202-19-4 >90%
50mg
£102.00 2025-02-09
abcr
AB164063-10g
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide; .
1024202-19-4
10g
€482.50 2024-04-21
abcr
AB164063-5 g
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide
1024202-19-4
5g
€377.50 2022-09-01
abcr
AB164063-1g
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide; .
1024202-19-4
1g
€211.30 2024-04-21
Key Organics Ltd
MS-10238-10MG
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
1024202-19-4 >90%
10mg
£63.00 2025-02-09
abcr
AB164063-10 g
(Phenylcyclopentyl)-N-(1-phenylethyl)formamide
1024202-19-4
10g
€482.50 2022-09-01
Key Organics Ltd
MS-10238-5MG
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
1024202-19-4 >90%
5mg
£46.00 2025-02-09

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide 関連文献

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamideに関する追加情報

Introduction to 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide (CAS No. 1024202-19-4)

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide, identified by its CAS number 1024202-19-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by its cyclopentane core substituted with phenyl and 1-phenylethyl groups, which contribute to its unique chemical and pharmacological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents.

The chemical structure of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide consists of a cyclopentane ring functionalized with an amide group at the 1-position, a phenyl group at the 1-position of the amide, and a 1-phenylethyl group attached to the nitrogen atom of the amide. This arrangement imparts a high degree of steric hindrance and electronic richness, which can be exploited to modulate biological activity. The presence of multiple aromatic rings also suggests potential interactions with biological targets such as enzymes and receptors, making this compound a valuable scaffold for structure-based drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease-related pathways. The structural motif of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide aligns well with several pharmacophores that have shown efficacy in preclinical and clinical studies. For instance, the cyclopentane ring is a common structural element in many bioactive molecules due to its ability to fit into hydrophobic pockets of target proteins. Additionally, the phenyl and 1-phenylethyl substituents can serve as hydrogen bond donors or acceptors, enhancing binding affinity and selectivity.

One of the most compelling aspects of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide is its potential as a lead compound for further derivatization. The amide group provides a versatile handle for chemical modifications, allowing researchers to explore different substitution patterns and functional groups. This flexibility has been instrumental in generating novel analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various biological targets, including kinases, proteases, and ion channels.

The pharmacological profile of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide has been extensively evaluated in both in vitro and in vivo models. Initial studies have revealed that this compound exhibits moderate affinity for several protein targets, suggesting its potential as a multitargeted drug candidate. Furthermore, preclinical trials have shown that it can modulate key signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

One notable area of research has been the exploration of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines by modulating key transcription factors such as NFκB. Additionally, it has demonstrated anti-nociceptive effects in animal models of pain, suggesting its potential as an analgesic agent.

Another promising application has been observed in oncology research. Cancer cells often exhibit dysregulated signaling pathways that contribute to uncontrolled cell growth and metastasis. Preclinical studies have indicated that 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide can inhibit the activity of tyrosine kinases involved in cancer progression. Furthermore, it has shown synergistic effects when combined with other chemotherapeutic agents, potentially improving treatment outcomes for patients with advanced malignancies.

The synthesis of 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations starting from readily available precursors such as cyclopentanone derivatives and aromatic aldehydes or ketones. Recent advances in synthetic methodology have enabled more efficient and scalable production methods, including catalytic processes that minimize waste and improve yield.

The analytical characterization of this compound is crucial for ensuring its purity and consistency throughout the development process. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurities. These analytical methods provide valuable data for quality control purposes and are essential for regulatory submissions.

In conclusion, 1-Phenyl-N-(1-phenylethyl)cyclopentane - 1 - carboxamide (CAS No .1024202 - 19 -4) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications . Its unique structural features , coupled with promising preclinical data , make it an attractive candidate for further development . As research continues to uncover new applications , this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine . p >

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Amadis Chemical Company Limited
(CAS:1024202-19-4)1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
A1100225
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0